N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA
Description
Overview of Urea (B33335) Functionality in Chemical and Biological Research
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, holds a central position in chemical and biological sciences. Its significance stems from its unique electronic and structural properties, particularly its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This dual nature allows urea-containing molecules to form stable, multipoint hydrogen bonds with biological targets such as proteins and enzymes, an interaction critical for eliciting specific biological responses. nih.gov
In medicinal chemistry, the incorporation of a urea moiety is a common strategy to modulate a molecule's pharmacological profile. It can enhance drug potency and selectivity, and improve crucial drug-like properties such as aqueous solubility and membrane permeability. nih.gov Consequently, urea derivatives are found in a wide array of therapeutic agents, including anticancer, antibacterial, anti-HIV, and antidiabetic drugs. frontiersin.org Beyond medicine, the urea scaffold is utilized in materials science and as a building block in combinatorial chemistry. nih.gov
Significance of Aromatic and Substituted Phenylurea Scaffolds in Modern Medicinal and Agricultural Chemistry Research
The attachment of aromatic rings to the urea core, creating phenylurea scaffolds, gives rise to compounds with a vast range of applications in both medicine and agriculture.
In medicinal chemistry, N,N′-diaryl ureas are considered a "privileged scaffold" due to their presence in numerous clinically approved drugs, particularly multi-target kinase inhibitors used in oncology. nih.govnih.gov The rigid structure of the diaryl urea core is adept at fitting into the ATP-binding sites of various kinases, leading to the inhibition of signaling pathways that drive tumor growth. nih.gov
In agriculture, phenylurea derivatives are widely employed as herbicides and plant growth regulators. researchgate.netresearchgate.net As herbicides, they function by disrupting essential biological processes in weeds, such as protein synthesis or photosynthesis. wjpr.net Certain phenylureas also exhibit potent cytokinin-like activity. researchgate.netnih.gov Cytokinins are a class of plant hormones that promote cell division and differentiation, influence shoot and root morphogenesis, and delay senescence. researchgate.netnih.gov Compounds like Thidiazuron (TDZ), a phenylurea derivative, are used extensively in plant tissue culture to stimulate regeneration and growth, often showing higher activity than natural adenine-type cytokinins. nih.govsemanticscholar.org
The diverse biological activities of substituted phenylureas are a subject of continuous research, as detailed in the table below.
| Biological Activity Investigated | Compound Class / Example |
| Anticancer / Antitumor | N-4-methoxybenzoyl-N'-phenylurea wisdomlib.org, N-Phenethyl-N'-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}urea benthamdirect.com, Diaryl ureas nih.gov |
| Plant Growth Regulation | Thidiazuron (TDZ) nih.gov, Forchlorofenuron (CPPU) nih.gov, various N,N'-substituted phenylureas researchgate.net |
| Herbicidal | Isoproturon (IPU) researchgate.net, Diuron (B1670789) researchgate.net, Linuron (B1675549) researchgate.net |
| Antihyperglycaemic | N-phenyl-N-(substituted) phenoxy acetyl ureas iglobaljournal.com |
| Antimicrobial / Antibacterial | Phenylurenyl chalcone (B49325) derivatives benthamdirect.com |
| Anticonvulsant | Benzothiazole thiosemicarbazones mdpi.com |
| Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | Phenyl urea scaffold-based compounds nih.gov |
Current Academic Interest and Research Trajectories for N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA and Related Structures
While direct studies on this compound are limited, significant academic interest is focused on structurally analogous compounds. Research trajectories for these related molecules provide insight into the potential properties and applications of the target compound.
A key area of investigation is anticancer activity. A study on N-4-methoxybenzoyl-N'-phenylurea , a close structural analog, demonstrated its potent cytotoxic effects against the HeLa human cervical cancer cell line. wjpr.netwisdomlib.org As shown in the table below, this compound exhibited significantly greater activity than the standard anticancer agent hydroxyurea (B1673989), underscoring the potential of the methoxy-phenylurea scaffold in oncology research. wjpr.netwisdomlib.org
Table 2: Comparative Anticancer Activity against HeLa Cells
| Compound | IC₅₀ Value (mM) |
|---|---|
| N-4-methoxybenzoyl-N'-phenylurea | 6.50 |
| Hydroxyurea (Standard) | 170.57 |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Furthermore, research into N-Phenethyl-N'-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}urea derivatives has identified them as potential new candidates for development as anticancer compounds, establishing a clear precedent for investigating phenethyl-containing ureas for antiproliferative activity. benthamdirect.com The broad interest in designing novel phenylurea derivatives for various cancer cell lines continues to be a major focus in medicinal chemistry. nih.govnih.govresearchgate.net
A second major research trajectory is in plant science. The phenylurea scaffold is a well-established pharmacophore for cytokinin-like activity. nih.govsemanticscholar.org Extensive structure-activity relationship studies have been conducted on various substituted phenylureas to optimize their ability to regulate plant cell division, growth, and delay senescence. nih.govnih.gov This suggests that this compound could also be investigated for potential applications in agriculture or horticulture as a plant growth regulator.
Defining the Research Scope for this compound
Based on the established biological activities of its core components, the research scope for this compound is twofold. The primary focus would be the evaluation of its potential as an antiproliferative agent. This is strongly supported by the demonstrated anticancer activity of closely related methoxy-phenylurea and phenethyl-phenylurea analogs. wisdomlib.orgbenthamdirect.com A thorough investigation would involve in vitro screening against a panel of human cancer cell lines to determine its cytotoxicity and selectivity.
A secondary, yet significant, avenue of research would be the exploration of its activity as a plant growth regulator. Given that the phenylurea structure is a known mimic of natural cytokinins, bioassays to determine its effect on plant cell division, chlorophyll (B73375) retention, and shoot regeneration would be warranted to assess its potential utility in agricultural biotechnology. semanticscholar.orgresearchgate.net The synthesis and subsequent biological evaluation of this compound would contribute to the broader understanding of structure-activity relationships within the versatile class of substituted phenylureas.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRIQZDTRBQJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 4 Methoxyphenethyl N Phenylurea and Analogues
Classical and Modern Synthesis Approaches for Urea (B33335) Bond Formation
The synthesis of ureas is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. The methods to construct the N-C(O)-N backbone are diverse, generally categorized into those that use highly reactive, toxic reagents and those that employ safer, more environmentally benign alternatives.
Phosgene-Based and Phosgene-Free Strategies
Historically, the reaction of amines with phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene, was the most direct method for urea synthesis. nih.govrsc.org This approach typically involves the formation of an isocyanate intermediate, which then reacts with a second amine. nih.govwikipedia.org While effective, the extreme toxicity of phosgene and the generation of corrosive HCl byproducts have driven the development of numerous phosgene-free strategies. rsc.orgbeilstein-journals.org
Modern synthetic chemistry increasingly favors phosgene-free pathways that offer improved safety and environmental profiles. researchgate.net These methods utilize alternative carbonyl sources. N,N′-Carbonyldiimidazole (CDI) is a widely used, crystalline, and safer substitute for phosgene that facilitates the formation of unsymmetrical ureas without producing chlorinated byproducts. nih.govcommonorganicchemistry.com Other phosgene-free approaches include the use of carbonates (e.g., diethyl carbonate, dimethyl carbonate), chloroformates, and S,S-dimethyl dithiocarbonate. nih.govorganic-chemistry.orgresearchgate.net Additionally, catalytic methods like the reductive carbonylation of nitro compounds or the oxidative carbonylation of amines using carbon monoxide (CO) represent advanced, phosgene-free routes to ureas and their isocyanate precursors. researchgate.netnih.gov More recent developments even utilize carbon dioxide (CO₂) as a green C1 building block for urea synthesis under mild conditions. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Phosgene-Based and Phosgene-Free Urea Synthesis Strategies
| Strategy | Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Phosgene-Based | Phosgene (COCl₂), Triphosgene | High reactivity, well-established | Extreme toxicity, corrosive byproducts (HCl), requires careful handling | nih.govrsc.orgbeilstein-journals.org |
| Phosgene-Free (CDI) | N,N′-Carbonyldiimidazole | Solid, safer to handle, no chlorinated byproducts | Order of addition can be critical to avoid symmetrical byproducts | nih.govcommonorganicchemistry.com |
| Phosgene-Free (Carbonates) | Diethyl carbonate, Dimethyl carbonate | Low toxicity, environmentally benign | Often requires catalysts and/or heat, can be an equilibrium reaction | nih.govresearchgate.netresearchgate.net |
| Phosgene-Free (Carbonylation) | CO, Oxidants, Catalysts (e.g., Pd) | Avoids phosgene, can use readily available starting materials | May require high pressure and temperature, use of transition metals | researchgate.netnih.gov |
| Phosgene-Free (CO₂) | CO₂, Amines, Dehydrating agents | Utilizes a renewable C1 source, green chemistry | Often requires activation of CO₂ and specific catalysts | organic-chemistry.orgresearchgate.netnih.gov |
Isocyanate-Mediated Reactions with Amines
The reaction between an isocyanate and an amine is the most common and versatile method for preparing unsymmetrical ureas. wikipedia.orgcommonorganicchemistry.com This reaction is typically fast, efficient, and proceeds at room temperature without the need for a catalyst. commonorganicchemistry.com The primary challenge often lies in the synthesis and handling of the isocyanate precursors, which can be toxic. researchgate.net
Isocyanates can be generated in situ to avoid their isolation. This can be achieved through several classic name reactions, including:
Hofmann Rearrangement: An amide is treated with a halogen and base to generate an isocyanate intermediate. organic-chemistry.org
Curtius Rearrangement: The thermal or photochemical decomposition of an acyl azide (B81097) yields an isocyanate. commonorganicchemistry.com
Lossen Rearrangement: This rearrangement converts a hydroxamic acid derivative to an isocyanate. organic-chemistry.orgorganic-chemistry.org
Modern methods also allow for the in situ generation of isocyanates from amines and a carbon source. For instance, a reaction between an arylamine and CO₂ in the presence of a base like DBU and a dehydrating agent can produce an aryl isocyanate, which is then trapped by another amine to form the desired unsymmetrical urea. organic-chemistry.org Another innovative approach involves the Staudinger–aza-Wittig reaction, where an alkyl azide reacts with a phosphine (B1218219) and CO₂ to generate the isocyanate intermediate. beilstein-journals.org
Specific Synthetic Routes for N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA
The synthesis of the title compound is most directly achieved by the reaction of its two constituent amine precursors, or by reacting one amine with the isocyanate of the other.
Precursor Synthesis and Derivatization (e.g., 4-methoxyphenethylamine (B56431), aniline)
4-Methoxyphenethylamine: This precursor can be synthesized through various routes. A common laboratory method involves the reduction of 4-methoxy-β-nitrostyrene, which is itself prepared from the condensation of 4-methoxybenzaldehyde (B44291) and nitromethane. google.com Another route starts from 2-(4-methoxyphenyl)acetonitrile, which is reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the desired amine. chemicalbook.com A patented method describes a multi-step synthesis starting from methoxybenzene, proceeding through bromination, and subsequent steps to build the ethylamine (B1201723) side chain. google.com
Aniline (B41778): Aniline is a bulk chemical typically produced industrially via the hydrogenation of nitrobenzene. For laboratory-scale synthesis, this reduction can be accomplished using various metal catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin (Sn) in hydrochloric acid (HCl). The corresponding isocyanate, phenyl isocyanate , is commercially available or can be prepared from aniline, for example, by reacting it with phosgene or a phosgene equivalent. researchgate.net
Optimization of Reaction Conditions and Yields
The most direct synthesis of this compound involves the nucleophilic addition of 4-methoxyphenethylamine to phenyl isocyanate. commonorganicchemistry.comnih.gov
Reaction: CH₃OC₆H₄CH₂CH₂NH₂ (4-methoxyphenethylamine) + C₆H₅NCO (phenyl isocyanate) → CH₃OC₆H₄CH₂CH₂NHC(O)NHC₆H₅
The optimization of this reaction focuses on maximizing the yield of the desired unsymmetrical urea while minimizing the formation of symmetrical urea byproducts, which can arise from impurities (e.g., water causing hydrolysis of the isocyanate). researchgate.net Key parameters for optimization include the choice of solvent, reaction temperature, and stoichiometry of the reactants. Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are generally preferred. commonorganicchemistry.com The reaction is often run at room temperature and is typically complete within a few hours. beilstein-journals.orgcommonorganicchemistry.com
Table 2: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Stoichiometry (Amine:Isocyanate) | Hypothetical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | DCM | 25 | 2 | 1.0 : 1.0 | >95 | Standard conditions, typically high yielding. commonorganicchemistry.com |
| 2 | THF | 25 | 2 | 1.0 : 1.0 | >95 | THF is another common solvent for this transformation. commonorganicchemistry.com |
| 3 | Toluene | 60 | 1 | 1.0 : 1.0 | >90 | Heating may be used but is often unnecessary. |
| 4 | Water | 25 | 4 | 1.0 : 1.0 | Low | Isocyanate reacts with water, leading to symmetrical urea byproducts. organic-chemistry.org |
| 5 | DCM | 25 | 2 | 1.1 : 1.0 | >95 | A slight excess of the amine can ensure all isocyanate is consumed. |
Stereoselective Synthesis and Chiral Resolution Strategies (If Applicable to Derivatives)
The parent molecule, this compound, is achiral. However, chirality can be introduced into its analogues, for example, by adding a substituent to the ethyl bridge. A key chiral derivative would be N-(1-(4-methoxyphenyl)propan-2-yl)-N'-phenylurea .
The synthesis of such chiral analogues requires stereoselective methods. This is typically achieved by using an enantiomerically pure amine precursor. For instance, optically active 4-methoxy-α-methylphenylethylamine can be synthesized from L- or D-tyrosine. mdma.ch This multi-step process converts the carboxylic acid group of tyrosine into a methyl group while retaining the stereochemistry at the α-carbon. mdma.ch Once the chiral amine is obtained, its reaction with phenyl isocyanate would proceed without affecting the chiral center, yielding the enantiomerically pure urea derivative.
Alternatively, if a racemic mixture of the chiral amine is synthesized, chiral resolution can be employed. A classical method involves forming diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. mdma.ch After separation, the desired enantiomer of the amine can be liberated from its salt and used in the urea synthesis.
Combinatorial Chemistry and Library Synthesis Approaches for Analogues
The discovery and optimization of biologically active molecules like this compound often necessitate the synthesis of a large number of structural analogues. Combinatorial chemistry, coupled with high-throughput screening, provides a powerful platform for the rapid generation of extensive compound libraries, accelerating the identification of leads with improved properties. Both solid-phase and solution-phase parallel synthesis strategies have been effectively employed to create diverse libraries of N,N'-disubstituted ureas.
A prevalent strategy in library synthesis involves the reaction of a diverse set of isocyanates with an array of amines. This approach is amenable to parallel synthesis formats where different combinations of starting materials can be reacted simultaneously. For instance, a library of diarylurea (DAU) compounds was prepared in parallel by coupling various aryl amines with a selection of aryl isocyanates. acs.org This methodology allows for the systematic exploration of substitutions on both phenyl rings of an N,N'-diarylurea scaffold, akin to the analogue space of this compound. In such campaigns, purification of the resulting library is crucial, as the isocyanate building blocks can be prone to hydrolysis, leading to the formation of symmetric urea impurities. acs.org
Solid-phase synthesis offers significant advantages for library generation, primarily by simplifying purification. An efficient method involves trapping isocyanates, generated in situ, with resin-bound amines. nih.gov A key example of this is the use of the Curtius rearrangement of a commercially available carboxylic acid using diphenylphosphoryl azide. The resulting isocyanate is then trapped by an amine immobilized on a solid support. Subsequent cleavage from the resin yields the desired N,N'-disubstituted urea in high purity, effectively eliminating excess reagents and byproducts through simple filtration and washing steps. nih.gov This one-pot process is highly versatile and has been demonstrated with a variety of heterocyclic and aliphatic carboxylic acids, showcasing its utility for generating diverse urea libraries. nih.gov
Liquid-phase parallel synthesis provides an alternative that combines the benefits of traditional solution-phase chemistry with the efficiency of parallel processing. An efficient liquid-phase method has been developed for creating piperazine-containing urea libraries using a polymer-bound carbamoyl (B1232498) chloride. nih.gov This polymer-supported reagent reacts with various primary or secondary amines at ambient temperature. The desired urea products are then cleaved from the soluble polymer support under mild conditions, allowing for high yields and purities to be achieved through simple precipitation and washing. nih.gov Another approach describes a multi-step split synthesis in solution-phase on an automated synthesizer to generate urea and amide libraries. mdpi.org This method began with the synthesis of a set of secondary amines via reductive amination, which were then "split" and reacted with a panel of isocyanates to produce a library of ureas. mdpi.org
These combinatorial and parallel synthesis techniques are instrumental in medicinal chemistry for rapidly exploring the structure-activity relationships (SAR) of lead compounds. By systematically varying the substituents on the phenethyl and phenyl moieties of the core this compound structure, these methods enable the efficient generation of extensive libraries for biological evaluation.
Table 1: Comparison of Library Synthesis Strategies for Urea Analogues
| Synthesis Strategy | Support | Key Reagents | Purification Method | Advantages |
| Parallel Solution-Phase Synthesis | None | Aryl amines, Aryl isocyanates | Preparative RP-HPLC | High-throughput, suitable for diverse building blocks. acs.org |
| Solid-Phase Synthesis (Curtius Rearrangement) | Solid Resin | Carboxylic acids, Diphenylphosphoryl azide, Resin-bound amines | Filtration and washing | High purity of final product, simplified workup. nih.gov |
| Liquid-Phase Parallel Synthesis | Soluble Polymer (e.g., Polyethylene Glycol) | Polymer-bound carbamoyl chloride, Primary/secondary amines | Precipitation and washing | Homogeneous reaction conditions, easy purification. nih.gov |
| Automated Split Solution-Phase Synthesis | None | Primary amines, Carbonyl compounds, Isocyanates | Resin-based scavenging | Automated, multi-step synthesis capability. mdpi.org |
Sustainable and Green Chemistry Innovations in Urea Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of ureas, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. Traditional methods for synthesizing unsymmetrical ureas often rely on toxic phosgene or isocyanate intermediates, generating significant waste. nih.gov Innovative and more sustainable methodologies are emerging as viable alternatives.
A significant advancement is the direct synthesis of ureas from amines and carbon dioxide (CO2), a renewable and non-toxic C1 feedstock. While challenging due to the high stability of CO2, metal-free methods have been developed that can proceed at atmospheric pressure and room temperature. organic-chemistry.org One such approach involves the dehydration of a carbamic acid intermediate, formed from an arylamine and CO2, using activated sulfonium (B1226848) reagents to generate an isocyanate in situ. This isocyanate is then trapped by another amine to form the unsymmetrical urea. acs.org This method avoids the direct handling of toxic isocyanates and utilizes CO2 as a green carbonyl source.
Catalytic approaches are also at the forefront of green urea synthesis. Cobalt/copper bimetallic catalysis has been shown to achieve the selective cross-carbonylative coupling of two different amines with carbon monoxide (CO) to exclusively form unsymmetrical ureas. oup.com To further enhance sustainability, an electrothermal catalytic process was developed that first reduces CO2 to CO electrochemically, followed by the copper/cobalt thermocatalytic oxidative carbonylation to produce unsymmetrical ureas with high chemoselectivity. oup.com Another strategy employs calcium oxide (CaO), a reusable solid base catalyst, for the synthesis of N,N'-disubstituted ureas from ethylene (B1197577) carbonate and primary amines under mild conditions. scispace.com The use of a solid catalyst simplifies product separation and catalyst recycling, key tenets of green chemistry.
The use of water as a reaction solvent represents a major step towards greener chemical processes. An "on-water" reaction of isocyanates with amines has been described as a sustainable and chemoselective process for synthesizing unsymmetrical ureas. nih.gov This method avoids the use of volatile organic solvents, and product isolation is often achieved by simple filtration, with the potential for recycling the water effluent. nih.gov
To quantify the "greenness" of these new methods, various metrics have been established. wikipedia.org Key metrics include Atom Economy (AE), which measures the efficiency of incorporating reactant atoms into the final product, and Reaction Mass Efficiency (RME), which considers the masses of all materials used, including solvents and reagents. researchgate.netnih.gov For example, a comparative analysis of conventional versus green urea production (from green ammonia (B1221849) and captured CO2) showed the green process had a 16% reduction in global warming potential. ureaknowhow.com
These innovations, from utilizing CO2 and water to employing recyclable catalysts, are paving the way for more environmentally benign routes to this compound and its analogues, aligning chemical manufacturing with the principles of sustainability.
Table 2: Green Chemistry Metrics for Selected Urea Synthesis Methods
| Synthetic Method | Carbon Source | Catalyst/Reagent | Solvent | Key Green Advantages |
| Phosgene-based Synthesis | Phosgene | Base | Organic Solvent (e.g., DCM) | (Baseline - Not Green) |
| Metal-Free Synthesis from CO2 | Carbon Dioxide | Activated sulfonium reagents | Organic Solvent | Utilizes renewable C1 source, avoids toxic phosgene. acs.orgsemanticscholar.org |
| Bimetallic Catalytic Carbonylation | Carbon Monoxide / Carbon Dioxide | Cobalt/Copper | Organic Solvent | High selectivity for unsymmetrical ureas, potential for CO2 utilization. oup.com |
| Solid-Base Catalysis | Ethylene Carbonate | Calcium Oxide (CaO) | None/Minimal | Heterogeneous catalyst, easy separation and recycling. scispace.com |
| "On-Water" Synthesis | Isocyanate | None | Water | Avoids volatile organic solvents, simplified product isolation. nih.gov |
Molecular Structure, Conformational Analysis, and Theoretical Chemistry of N 4 Methoxyphenethyl N Phenylurea
Theoretical Investigations of Molecular Geometry and Conformation
Theoretical studies are essential for understanding the spatial arrangement of atoms in N-(4-methoxyphenethyl)-N'-phenylurea and the various shapes, or conformations, it can adopt.
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state molecular geometry and other electronic properties. researchgate.net Quantum chemical calculations, frequently employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can determine the most energetically favorable three-dimensional structure of the molecule by optimizing its geometric parameters. researchgate.netniscpr.res.in These calculations involve finding the lowest energy arrangement by systematically adjusting bond lengths, bond angles, and dihedral angles. For urea (B33335) derivatives, DFT studies help elucidate the planarity of the urea core and the orientation of the substituent groups. nih.govnih.gov The self-consistent field (SCF) energy, a key output of these calculations, indicates the total electronic energy of the molecule in its optimized state. materialsciencejournal.org
Table 1: Representative Optimized Geometric Parameters from DFT Calculations
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond in the urea moiety. | ~1.25 Å |
| C-N Bond Length | Length of the carbon-nitrogen single bonds in the urea moiety. | ~1.38 Å |
| N-H Bond Length | Length of the nitrogen-hydrogen bonds. | ~1.01 Å |
| Dihedral Angle (C-N-C-C) | Torsion angle describing the rotation around the N-phenethyl bond. | Varies with conformation |
| Dihedral Angle (C-N-C-N) | Torsion angle within the urea core, indicating planarity. | Near 0° or 180° |
Note: The values presented are typical for N,N'-disubstituted ureas and serve as illustrative examples.
Analysis of Intra- and Intermolecular Interactions
The behavior of this compound in a condensed phase (liquid or solid) is heavily influenced by non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular).
The urea functional group is a potent mediator of hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. mdpi.com In the solid state, these interactions are paramount in defining the crystal packing. It is common for N,N'-disubstituted ureas to form strong, directional N-H···O=C hydrogen bonds that link molecules together. nih.gov These interactions often result in the formation of well-defined supramolecular structures, such as centrosymmetric dimers or one-dimensional chains. nih.govresearchgate.net The presence of these robust hydrogen-bonded networks significantly influences the physical properties of the compound. mdpi.com
Table 2: Potential Hydrogen Bonding Interactions
| Donor | Acceptor | Type | Description |
|---|---|---|---|
| N-H (Phenylurea) | O=C (Urea) | Intermolecular | Connects two separate molecules, often forming dimers or chains. nih.gov |
| N-H (Phenethylurea) | O=C (Urea) | Intermolecular | A second key interaction contributing to the crystal lattice. |
| N-H (Urea) | O-CH₃ (Methoxy) | Intermolecular | A weaker potential interaction involving the methoxy (B1213986) group. |
The presence of two aromatic systems—the phenyl ring and the 4-methoxyphenyl (B3050149) ring—introduces the possibility of π-π stacking interactions. mdpi.com These non-covalent interactions occur between the electron clouds of adjacent aromatic rings and are a significant force in the organization of molecules in the solid state. nih.gov The stacking can adopt various geometries, including face-to-face or parallel-displaced arrangements. Additionally, C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-system of an aromatic ring on a neighboring molecule, can further stabilize the crystal structure. nih.gov The electron-donating nature of the methoxy group on one ring can influence the electrostatic character of the aromatic face, potentially favoring interactions with the unsubstituted phenyl ring. nih.gov
Electronic Structure and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to explain the reactivity and electronic properties of molecules. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. The LUMO is the innermost orbital without electrons and serves as an electron acceptor. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com
For this compound, theoretical calculations would likely show that the HOMO is primarily localized on the electron-rich 4-methoxyphenyl group, due to the electron-donating effect of the methoxy substituent. The LUMO may be distributed across the phenylurea moiety. The analysis of these orbitals provides insight into the molecule's potential reactivity and its behavior in charge-transfer processes. materialsciencejournal.orgresearchgate.net
Table 3: Representative Frontier Molecular Orbital Data
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons. |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO. | An indicator of chemical reactivity and stability. ajchem-a.com |
Note: Specific energy values require dedicated quantum chemical calculations.
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific experimental data for this compound corresponding to the detailed analytical techniques requested in the outline.
Searches conducted using the compound's name and its CAS number (145439-68-3) did not yield published papers or database entries containing its ¹H NMR, ¹³C NMR, 2D-NMR, NOESY, FT-IR, Raman, UV-Vis, HRMS, or X-ray crystallography data.
While the search results contain information on the general application of these spectroscopic and crystallographic methods to other, structurally related phenylurea and methoxyphenyl derivatives, nih.govresearchgate.netnih.govnih.govnih.govresearchgate.net this information cannot be used to describe the specific molecular structure and properties of this compound. Generating an article based on data from different molecules would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified compound.
Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy at this time. The characterization data for this compound does not appear to be publicly documented.
Structure Activity Relationship Sar Studies of N 4 Methoxyphenethyl N Phenylurea and Its Analogues
Systematic Modification Strategies for Urea (B33335) Derivatives
Urea derivatives are a cornerstone in medicinal chemistry, valued for the urea moiety's ability to form stable hydrogen bonds with biological targets. nih.gov The systematic modification of these derivatives is a primary strategy for developing detailed SAR and optimizing therapeutic potential. nih.gov This process involves methodically altering different parts of the lead molecule to probe for potency and selectivity. nih.govnih.gov
Key strategies for modifying urea-based compounds include:
Side Group Modification : Systematically replacing substituents on the aryl rings (the N-phenethyl and N'-phenyl portions) to explore the impact of electronic and steric properties on activity. nih.govnih.gov This can involve introducing various functional groups like halogens, alkyls, or alkoxy groups. iaea.orgnih.gov
Core Moiety Modification : Altering the central urea linker itself. This can range from methylation of the urea nitrogens to replacing the urea with bioisosteric scaffolds like thiourea (B124793), cyanoguanidine, or heterocyclic systems to improve properties like cell permeability or binding affinity. nih.govnih.govresearchgate.net
Linker Optimization : In more complex analogs, the linker connecting the urea-based binding motif to other functional parts of the molecule (e.g., a chelator in radiopharmaceuticals) is systematically optimized to enhance properties like tumor uptake and retention. acs.org
These modifications are often performed using parallel synthesis techniques, which allow for the rapid generation of a library of analogs for biological screening. nih.gov The goal is to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
Impact of Substituents on Biological Interaction Profile
The biological activity of N-(4-methoxyphenethyl)-N'-phenylurea analogs is highly sensitive to the nature and position of substituents on its three main components: the phenethyl moiety, the N'-phenyl ring, and the urea linker.
Role of Phenethyl Moiety and Methoxyphenyl Substitution
The N-phenethyl group plays a significant role in the interaction of these molecules with their biological targets. In many classes of biologically active compounds, the introduction of an N-phenethyl substituent can dramatically influence whether the compound acts as an agonist or an antagonist. nih.gov Modifications to this "tail" of the molecule can fine-tune its activity and therapeutic potential. nih.gov
For phenethylamine-based ureas, substitutions on the phenyl ring of the phenethyl moiety are critical. Studies on related compounds have shown that methoxy (B1213986) and methyl groups can confer significant biological activity. iaea.orgresearchgate.net The position of these substituents is also crucial. For example, in a series of norbelladine (B1215549) derivatives, which share a phenethylamine (B48288) backbone, N-methylation combined with a 4'-O-methylation (analogous to the 4-methoxy group) led to a notable increase in butyrylcholinesterase inhibition compared to the non-N-methylated parent compound. mdpi.com
The 4-methoxy group on the phenethyl ring in this compound is a key feature. This substitution can influence the electronic properties and conformation of the molecule, potentially enhancing its binding to target proteins.
Influence of Phenyl Substituent and Other N'-Modifications
The N'-phenyl portion of the molecule offers a versatile scaffold for modification to improve potency and selectivity. SAR studies on various N,N'-diaryl ureas and thioureas consistently demonstrate that the substitution pattern on this aromatic ring is a major determinant of biological activity. nih.govnih.govmdpi.com
In the development of neuropeptide Y5 (NPY5) receptor antagonists, for instance, modifying the N'-phenyl group was a key optimization strategy. Replacing an unsubstituted phenyl ring with a 4-phenoxyphenyl group significantly impacted potency. nih.gov Similarly, in the design of inhibitors for the vanilloid receptor (TRPV1), modifications to the N'-benzyl "C-region" (analogous to the N'-phenyl group) were explored. While many changes led to decreased activity, the study highlighted the specific importance of this part of the molecule for high-affinity binding. researchgate.net
The introduction of various substituents can be explored, as shown in the table below, which summarizes findings from related urea derivatives.
| N'-Phenyl Substitution | Observed Effect on Activity (in related series) | Reference |
|---|---|---|
| Halogen (e.g., -Cl, -F) | Often enhances potency; can increase lipophilicity. | nih.govresearchgate.net |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, can improve metabolic stability and binding. | mdpi.com |
| Methoxy (-OCH3) | Electron-donating group, can form hydrogen bonds and alter solubility. | mdpi.com |
| Alkyl (e.g., -CH3, -t-butyl) | Can provide favorable hydrophobic interactions with the target protein. | researchgate.netjppres.com |
Effects of Urea Linker Modifications
The urea linker is not merely a spacer but an essential functional group that typically engages in critical hydrogen bonding interactions with the target protein. nih.govnih.gov The two NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. mdpi.com However, the urea moiety can also contribute to poor oral bioavailability. nih.gov Therefore, modifications to this linker are a key aspect of SAR studies.
Strategies include:
N-Methylation : Adding a methyl group to one of the urea nitrogens can alter the hydrogen bonding pattern and conformation, which may affect potency and selectivity. nih.govnih.gov
Bioisosteric Replacement : Replacing the urea group with a thiourea, guanidine, or other heterocyclic moiety can maintain or improve biological activity while potentially enhancing pharmacokinetic properties. nih.govresearchgate.net For example, replacing a urea linker with a cyanoguanidine moiety in one series of compounds improved Caco-2 cell permeability, suggesting better intestinal absorption. nih.gov In other cases, switching from urea to thiourea has been a successful strategy in modulating the activity of VEGFR-2 inhibitors. researchgate.net
Linker Extension/Constraining : Modifying the length and flexibility of the linker between the urea group and other parts of the molecule can be crucial for optimizing the fit within a binding pocket. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. ubaya.ac.id By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding synthesis efforts and reducing the need for extensive laboratory screening. bohrium.com These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. researchgate.net
CoMFA and CoMSIA Analyses for Hydrophobic and Electronic Interactions
Among the most powerful 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques are used to understand the three-dimensional steric, electrostatic, and hydrophobic requirements for optimal ligand-receptor binding. nanobioletters.comulaval.ca
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in a dataset. The results are visualized as 3D contour maps, where different colored regions indicate areas where, for example, bulky groups or positive charges would be favorable or unfavorable for activity. nanobioletters.comddg-pharmfac.net
CoMSIA also evaluates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. nih.gov This often provides a more detailed and interpretable model of the SAR. ddg-pharmfac.net The contour maps generated by CoMSIA highlight regions where specific physicochemical properties enhance or diminish biological activity. researchgate.net
For a series of this compound analogs, CoMFA and CoMSIA studies would reveal crucial information. For instance, a CoMFA map might show a green contour (sterically favorable) near the 4-position of the N'-phenyl ring, suggesting that larger substituents there could increase potency. nanobioletters.com A CoMSIA map could show a yellow contour (hydrophobically favorable) around the phenethyl group, confirming the importance of lipophilic character in that region for binding. ddg-pharmfac.net These models provide a powerful visual guide for rational drug design, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity. nih.gov
Pharmacophore Modeling for Target Binding Prediction
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For N-phenylurea derivatives, pharmacophore models have been instrumental in predicting their binding to various biological targets.
A typical pharmacophore model for N-aryl-N'-alkyl/aralkyl urea analogues often comprises several key features. These generally include:
Hydrogen Bond Acceptors (HBA): The urea moiety itself is a critical pharmacophoric element, with the carbonyl oxygen acting as a strong hydrogen bond acceptor.
Hydrogen Bond Donors (HBD): The two nitrogen atoms of the urea linkage serve as hydrogen bond donors, crucial for anchoring the ligand within the active site of a target protein.
Aromatic Rings (AR): The phenyl group attached to one of the urea nitrogens provides a key aromatic feature, often involved in π-π stacking or hydrophobic interactions.
Hydrophobic (HY) or Aromatic Regions: The 4-methoxyphenethyl group contributes a significant hydrophobic and aromatic region, which can explore deeper pockets within a binding site. The methoxy group can also act as a hydrogen bond acceptor.
In a study on N3-phenylpyrazinones, which share structural similarities with N-phenylureas, a six-point pharmacophore model was developed. nih.gov This model included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov Such a model highlights the importance of a well-defined spatial arrangement of these features for potent biological activity.
Another study on N-Aryl and N-Heteroaryl piperazine (B1678402) α1A-adrenoceptor antagonists identified a pharmacophore consisting of a positive nitrogen center, a donor atom, two acceptor atoms, and two hydrophobic groups. nih.gov This further underscores the common pharmacophoric features that are likely relevant to this compound.
Table 1: Common Pharmacophoric Features in N-Phenylurea Analogues
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Putative Interaction |
| Hydrogen Bond Acceptor | Urea Carbonyl Oxygen, Methoxy Oxygen | Interaction with donor groups in the receptor active site |
| Hydrogen Bond Donor | Urea NH groups | Interaction with acceptor groups in the receptor active site |
| Aromatic Ring | Phenyl group | π-π stacking, hydrophobic interactions |
| Hydrophobic Region | Phenethyl group | van der Waals forces, hydrophobic interactions |
Computational Approaches for SAR Elucidation and Design
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable for understanding the SAR of N-phenylurea derivatives and for designing new, more potent analogues.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-phenylurea derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. mdpi.com
These models typically reveal the importance of steric and electrostatic fields around the molecule. For instance, in a 3D-QSAR study of isoxazole (B147169) derivatives, the CoMFA and CoMSIA models indicated that bulky and electropositive groups at certain positions could enhance activity, while bulky and electronegative groups at other positions would be detrimental. mdpi.com For this compound, a QSAR model would likely highlight the favorable contribution of the hydrophobic phenethyl group and the electronic influence of the methoxy substituent.
A study on N3-phenylpyrazinones developed a 3D-QSAR model with a significant correlation coefficient (R² = 0.803), indicating its predictive power. nih.gov Such models are crucial for prioritizing the synthesis of novel compounds with potentially improved activity.
Molecular Docking:
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target receptor. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
In studies of N,N'-disubstituted urea derivatives, molecular docking has been used to understand their binding to enzymes like BRAF kinase. nih.gov These studies often reveal that the urea moiety forms key hydrogen bonds with the protein backbone, while the aromatic rings engage in hydrophobic and π-π interactions. For this compound, docking studies would likely show the phenyl ring interacting with a specific sub-pocket and the 4-methoxyphenethyl group extending into another, potentially hydrophobic, pocket of the binding site.
A molecular docking study on 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives demonstrated a good correlation between the docking score and the observed antiparkinsonian activity. nih.gov The results indicated that compounds with a methoxy group on the phenyl ring exhibited favorable interactions. nih.gov
Table 2: Representative Computational Data for N-Phenylurea Analogues
| Compound/Analog Class | Computational Method | Key Finding | Reference |
| N3-Phenylpyrazinones | 3D-QSAR | Statistically significant model (R² = 0.803) based on a six-point pharmacophore. | nih.gov |
| Isoxazole Derivatives | 3D-QSAR (CoMFA/CoMSIA) | Model identified favorable and unfavorable regions for steric and electrostatic interactions. | mdpi.com |
| 1H-Pyrazolyl Urea Derivatives | Molecular Docking | Docking poses revealed key hydrogen bonding and hydrophobic interactions with BRAFV600E. | nih.gov |
| Naphthylthiazolyl Phenylureas | Molecular Docking | Correlation found between docking score and biological activity; methoxy group found to be favorable. | nih.gov |
These computational approaches, while applied to analogues, provide a strong foundation for understanding the SAR of this compound. They collectively suggest that the urea core, the phenyl ring, and the substituted phenethyl tail each play a crucial role in the molecule's interaction with its biological target. The design of future analogues would benefit from considering the optimal size, shape, and electronic properties of these key structural components.
Mechanistic Investigations of Biological Interactions in Vitro and in Silico
Molecular Target Identification and Validation
The identification and validation of specific molecular targets are crucial for understanding the pharmacological profile of a compound. For N-(4-methoxyphenethyl)-N'-phenylurea and its analogs, research has pointed towards several potential targets, including enzymes, receptors, and structural proteins.
Enzyme Inhibition Mechanisms
Phenylurea derivatives have been investigated for their potential to inhibit various enzymes implicated in a range of physiological and pathological processes.
Nitric Oxide Synthase (NOS): Nitric oxide (NO) is a key signaling molecule produced by nitric oxide synthases (NOS). Inhibition of NOS has therapeutic potential in conditions associated with excessive NO production. nih.govnih.gov While direct studies on this compound are not extensively documented, the urea (B33335) moiety is a common feature in various NOS inhibitors. mdpi.combiotium.com The mechanism of inhibition often involves interference with the binding of the substrate, L-arginine, or cofactors essential for enzyme activity. nih.gov
IMPDH (Inosine Monophosphate Dehydrogenase): IMPDH is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer and antiviral therapies. nih.gov Some urea-containing compounds have been explored as IMPDH inhibitors, suggesting a potential, yet unconfirmed, role for this compound in this context.
BRAF Kinase: The BRAF kinase is a component of the MAPK signaling pathway, and its mutation is a key driver in many cancers, particularly melanoma. plos.orgnih.gov While specific data on this compound is lacking, the development of BRAF inhibitors has included a wide array of chemical scaffolds, and the general class of urea-containing compounds has been explored in kinase inhibitor design. nih.gov
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections by urease-producing bacteria and in agriculture to prevent ammonia volatilization. nih.govniscpr.res.in Phenylurea derivatives, due to their structural similarity to the substrate, have been investigated as urease inhibitors. dergipark.org.tr The mechanism often involves the coordination of the urea nitrogen and oxygen atoms to the nickel ions in the active site, thereby blocking the catalytic activity. researchgate.netunisi.it
Receptor Binding and Allosteric Modulation Studies
The interaction of phenylurea compounds with various receptors has been another area of active investigation.
Opioid Receptors: The N-phenethyl moiety is a well-known pharmacophore that confers high affinity for opioid receptors, particularly the mu-opioid receptor (μOR). nih.govresearchgate.net Studies on N-phenethyl substituted morphinans have demonstrated that this group enhances binding affinity and agonist potency. nih.gov The presence of the N-phenethyl group in this compound suggests a potential for interaction with opioid receptors, although direct binding studies are needed for confirmation.
Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in a multitude of physiological processes, including inflammation and neurotransmission. nih.govmdpi.com While direct evidence for this compound is not available, various heterocyclic compounds containing urea or amide linkages have been developed as adenosine receptor modulators. ub.eduunife.itmdpi.com
Interaction with Structural Proteins
Tubulin Binding: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.govcytoskeleton.com A study on a related compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, identified it as a potent antitubulin agent that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This suggests that the N-(4-methoxyphenyl) moiety, also present in this compound, could contribute to interactions with tubulin, although the full structure of the compound would determine its specific activity. researchgate.netsigmaaldrich.com
Photosynthesis Inhibition Mechanism (for related phenylurea herbicides)
Many phenylurea compounds are potent herbicides. Their primary mechanism of action is the inhibition of photosynthesis. They act by blocking the electron transport chain in photosystem II (PSII). Specifically, they bind to the D1 protein of the PSII complex, displacing the native plastoquinone (B1678516) cofactor. This interruption of electron flow leads to the inhibition of ATP and NADPH production, ultimately causing plant death.
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Elucidation
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the binding modes of small molecules to their biological targets.
A molecular docking study of a structurally similar compound, N-(4-methoxy)-benzoyl-N'-phenylthiourea, against the epidermal growth factor receptor (EGFR) revealed a binding score of -7.3 kcal/mol, indicating a favorable interaction. rasayanjournal.co.inubaya.ac.id Although this is a thiourea (B124793) analog, it suggests that the N-(4-methoxyphenyl) group can be accommodated within a kinase binding site. For this compound, docking studies could provide valuable insights into its potential interactions with the aforementioned targets like kinases and receptors. scispace.comnih.govjppres.com
Molecular dynamics simulations can further refine the understanding of the stability and dynamics of the ligand-protein complex over time. ubaya.ac.idnih.govnih.govresearchgate.net Such studies could elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of this compound to its target and explain the structural basis for its biological activity.
Cellular Mechanism of Action in In Vitro Models
The biological effects of this compound and related compounds have been characterized in various in vitro cellular models, revealing anti-proliferative, and anti-inflammatory activities.
Anti-proliferative: Several studies have demonstrated the anti-proliferative activity of phenylurea derivatives against various cancer cell lines. nih.govnih.govpreprints.orgresearchgate.net For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum anti-proliferative activity against the NCI-60 human cancer cell line panel. nih.gov The underlying mechanisms often involve the induction of cell cycle arrest and apoptosis. The potential tubulin-binding activity of this compound could contribute to its anti-proliferative effects by disrupting microtubule dynamics and interfering with mitosis.
Anti-inflammatory: The anti-inflammatory properties of phenylurea compounds are also an area of interest. The potential interaction with targets such as NOS and adenosine receptors suggests a role in modulating inflammatory pathways. Inhibition of pro-inflammatory mediators is a likely mechanism.
Table of Research Findings on Related Phenylurea Compounds
| Compound Class | Biological Activity | Investigated Target/Mechanism | Reference |
|---|---|---|---|
| N-phenethyl substituted morphinans | Opioid Receptor Agonism | Enhanced μ-opioid receptor binding and potency | nih.gov |
| N-(4-methoxyphenyl) cyclopenta[d]pyrimidin-4-aminium chloride | Antitubulin | Inhibition of tubulin polymerization (colchicine site binding) | nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Anti-proliferative | Broad-spectrum activity against NCI-60 cancer cell lines | nih.govnih.govpreprints.org |
| Phenylurea herbicides | Herbicidal | Inhibition of photosynthesis (Photosystem II) | |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | Anticancer (predicted) | Molecular docking against EGFR | rasayanjournal.co.inubaya.ac.id |
Investigation of Cell Cycle Modulation and Apoptosis Induction
Research into phenylurea and diphenylurea derivatives suggests a common mechanism of action involving the disruption of the cell cycle and the induction of apoptosis, or programmed cell death.
Various N-phenylurea derivatives have been shown to induce cell cycle arrest, a critical process that halts cell proliferation. For instance, certain N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have demonstrated potent activity against a range of human tumor cell lines, with IC50 values in the low micromolar range. researchgate.netnih.gov These compounds were found to induce apoptosis, a key mechanism for eliminating cancerous cells. researchgate.netnih.gov
While specific cell cycle phase arrest (e.g., G1, S, or G2/M) has not been detailed for this compound itself, studies on other urea derivatives indicate that they can interfere with different phases of the cell cycle. This modulation is a hallmark of many anticancer agents and is often a precursor to apoptosis. The induction of apoptosis by these related compounds suggests that this compound may also trigger this pathway, potentially through the activation of caspases, which are key enzymes in the apoptotic cascade.
A study on N-4-methoxybenzoyl-N'-phenylurea, a compound sharing the methoxyphenyl and phenylurea motifs, reported an IC50 value of 6.50 mM against the HeLa human cervical cancer cell line. wisdomlib.orgwjpr.net This indicates a degree of cytotoxic activity, which is often linked to the induction of apoptosis.
Table 1: Anticancer Activity of a Structurally Related Phenylurea Compound
| Compound | Cell Line | IC50 Value |
| N-4-methoxybenzoyl-N'-phenylurea | HeLa | 6.50 mM wisdomlib.orgwjpr.net |
Signaling Pathway Perturbation Studies
The anticancer effects of diphenylurea derivatives are often attributed to their ability to interfere with crucial intracellular signaling pathways that regulate cell growth, proliferation, and survival. researchgate.net
Extensive research on diphenylurea compounds, such as sorafenib, has revealed that they can inhibit multiple receptor tyrosine kinases (RTKs). researchgate.net These kinases are key components of signaling cascades like the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways, which are frequently hyperactivated in cancer. By blocking these pathways, diphenylureas can effectively halt tumor cell proliferation and angiogenesis.
Furthermore, studies on other novel diphenylurea derivatives have identified them as potent inhibitors of c-MET and VEGFR-2, two other RTKs implicated in tumor progression and metastasis. Inhibition of these receptors has been shown to lead to the induction of apoptosis in cancer cells. Given the structural similarities, it is plausible that this compound could exert its biological effects through the perturbation of one or more of these critical signaling pathways. The 4-methoxy substitution on the phenethyl group may influence its binding affinity and specificity for various kinase targets.
Subcellular Localization and Uptake Mechanisms in Cell Lines
The efficacy of a drug is highly dependent on its ability to reach its intracellular target. While the specific subcellular localization of this compound has not been documented, studies on related urea-based compounds offer some insights.
The cellular uptake and distribution of small molecules are influenced by factors such as lipophilicity and the potential for active transport. Phenylurea derivatives, due to their chemical nature, are generally expected to cross cell membranes. Some studies on diphenylurea derivatives have focused on their interaction with membrane-associated receptors, such as RTKs, suggesting a localization at or near the cell membrane to exert their inhibitory effects on signaling pathways. The specific localization would ultimately depend on the primary molecular target of the compound within the cell.
Comparative Mechanistic Studies with Established Reference Compounds
To contextualize the potential therapeutic value of this compound, its inferred mechanisms can be compared to those of established anticancer drugs.
Many phenylurea derivatives have been investigated as tubulin-binding agents, a mechanism shared with well-known chemotherapy drugs like paclitaxel. researchgate.net These agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. However, some N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have been found to kill cancer cells through a mechanism independent of tubulin interaction, indicating that not all phenylureas share this mode of action. researchgate.netnih.gov
The potential for this compound to act as a kinase inhibitor, as suggested by studies on diphenylurea derivatives, aligns it with targeted therapies like sorafenib. These drugs offer a more specific approach to cancer treatment by targeting the signaling pathways that drive tumor growth. A study on N-4-methoxybenzoyl-N'-phenylurea showed it to be significantly more potent than the standard anticancer agent hydroxyurea (B1673989) against the HeLa cell line, with an IC50 of 6.50 mM compared to 170.57 mM for hydroxyurea. wisdomlib.orgwjpr.net This highlights the potential for this class of compounds to offer improved efficacy over some existing therapies.
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | IC50 Value |
| N-4-methoxybenzoyl-N'-phenylurea | HeLa | 6.50 mM wisdomlib.orgwjpr.net |
| Hydroxyurea (Reference Compound) | HeLa | 170.57 mM wisdomlib.orgwjpr.net |
Analytical Methodologies for Research and Quantification of N 4 Methoxyphenethyl N Phenylurea
Development and Validation of Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of N-(4-methoxyphenethyl)-N'-phenylurea from reaction mixtures, impurities, or biological matrices. The development of robust chromatographic methods ensures reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution and sensitivity for non-volatile and thermally labile compounds. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
Research has focused on optimizing HPLC methods to achieve efficient separation of the target compound from starting materials, byproducts, and potential degradants. Method validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a typical method might utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, run in an isocratic or gradient elution mode. Detection is often performed using a diode-array detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time | Approx. 5.8 minutes |
This technique is invaluable for routine quality control, allowing for the precise determination of purity in synthesized batches and for quantitative studies that track the compound's concentration over time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis, often following a derivatization step. Derivatization converts the non-volatile urea (B33335) into a more volatile and thermally stable analogue suitable for GC analysis. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which react with the active hydrogens on the urea nitrogens.
The resulting trimethylsilyl (B98337) (TMS) derivative can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern. This method offers exceptional sensitivity and specificity, making it highly useful for detecting trace amounts of the compound. The fragmentation pattern observed in the mass spectrometer serves as a chemical fingerprint for the analyte.
Application of Spectroscopic Methods in Quantitative Research
Spectroscopic methods provide critical information about the molecular structure and concentration of this compound. These techniques are often used in conjunction with chromatography for comprehensive analysis.
NMR for Concentration and Purity Assessment in Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation and quantitative analysis (qNMR). ¹H NMR is particularly useful for assessing the purity of this compound. By comparing the integration of signals corresponding to the analyte with those of a certified internal standard of known concentration, the absolute quantity and purity of the compound can be determined without the need for a specific analyte reference standard.
Distinct signals in the ¹H NMR spectrum, such as the aromatic protons, the methylene (B1212753) (-CH₂-) groups, and the methoxy (B1213986) (-OCH₃) protons, can be used for quantification. The chemical shifts and coupling patterns provide structural confirmation, while the signal integrals are directly proportional to the number of protons, allowing for straightforward purity calculations.
Table 2: Characteristic ¹H NMR Signals for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | ~3.80 | Singlet | 3H |
| -CH₂-CH₂-NH | ~2.81 | Triplet | 2H |
| -NH-CH₂- | ~3.45 | Quartet | 2H |
| Aromatic H (methoxyphenyl) | 6.85-7.15 | Multiplet | 4H |
| Aromatic H (phenyl) | 7.00-7.40 | Multiplet | 5H |
| -NH- (urea) | Variable | Broad Singlets | 2H |
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the detection specificity of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS), and its more powerful variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the premier techniques for this purpose. LC separates the analyte from the intricate sample matrix, after which the mass spectrometer provides sensitive and selective detection and quantification. Electrospray ionization (ESI) is a common ionization source for this type of molecule. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the matrix and allowing for very low detection limits. This makes LC-MS/MS the gold standard for bioanalytical and trace-level quantification studies.
Methodologies for Metabolite Identification and Profiling (Excluding Human Metabolism)
The investigation into the metabolism of this compound in non-human systems, such as in animal models or through in vitro techniques, employs a multi-faceted analytical approach. This typically involves an initial discovery phase to identify potential metabolites, followed by structural confirmation and quantitative analysis.
In Vitro Metabolic Models
A primary and widely used approach for studying drug metabolism involves the use of in vitro systems, which offer a controlled environment to investigate biotransformation pathways.
Liver Microsomes: Fractions of the endoplasmic reticulum from liver cells, known as microsomes, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com Incubating this compound with liver microsomes from various species (e.g., rat, mouse) allows for the identification of phase I metabolites. nih.govfrontiersin.org These reactions commonly include oxidation, such as hydroxylation and N-dealkylation, which are characteristic metabolic pathways for phenylurea compounds. mdpi.comnih.gov The resulting mixture of the parent compound and its metabolites can then be analyzed to create a metabolic profile. frontiersin.org
Fungal Biotransformation: Certain fungi, like Cunninghamella elegans, are known to be effective models for mammalian drug metabolism. nih.govnih.gov These microorganisms can produce a range of metabolites that are often analogous to those found in mammals, including hydroxylated and N-demethylated products. mdpi.comnih.govnih.gov Studies on other phenylurea herbicides have demonstrated that fungal cultures can successively dealkylate and hydroxylate the parent compound. mdpi.comnih.gov Therefore, incubating this compound with such fungal cultures provides a valuable method for producing and identifying its metabolites. nih.govnih.gov
Analytical Techniques for Metabolite Detection and Elucidation
The analysis of samples from in vitro or in vivo studies requires powerful analytical instrumentation to separate and identify the metabolites from complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite identification and quantification. au.dk High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the parent compound and its metabolites based on their physicochemical properties. au.dknih.gov The separated compounds are then introduced into a mass spectrometer, which provides information on their mass-to-charge ratio (m/z), allowing for the determination of their molecular weights. au.dk Tandem mass spectrometry (MS/MS) further fragments the ions, producing a characteristic fragmentation pattern that is instrumental in elucidating the chemical structure of the metabolites. au.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy: While mass spectrometry provides information on the molecular weight and fragmentation of a molecule, NMR spectroscopy offers detailed insights into the precise arrangement of atoms within a molecule. mdpi.comnih.gov This technique is particularly valuable for unambiguously determining the position of a metabolic modification, such as the exact site of hydroxylation on an aromatic ring. mdpi.comnih.gov
Hypothetical Metabolite Profile of this compound
Based on the known metabolism of other phenylurea compounds, the following table outlines the potential metabolites of this compound that could be identified using the aforementioned methodologies.
| Potential Metabolite | Anticipated Metabolic Reaction | Analytical Confirmation Approach |
| N-(4-Hydroxyphenethyl)-N'-phenylurea | O-demethylation of the methoxy group | LC-MS/MS for mass confirmation, NMR for localization of the hydroxyl group |
| N-(4-Methoxyphenethyl)-N'-(4-hydroxyphenyl)urea | Aromatic hydroxylation of the phenyl ring | LC-MS/MS for mass confirmation, NMR for localization of the hydroxyl group |
| N-(4-Methoxyphenethyl)urea | N-dealkylation, removal of the phenyl group | LC-MS/MS for mass confirmation |
| 4-Methoxyphenethylamine (B56431) | Cleavage of the urea linkage | LC-MS/MS for mass confirmation |
| Aniline (B41778) | Cleavage of the urea linkage | LC-MS/MS for mass confirmation |
Data from a Hypothetical In Vitro Study with Rat Liver Microsomes
The following interactive table represents simulated data from an LC-MS analysis of an incubation of this compound with rat liver microsomes.
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Structure |
| This compound | 12.5 | 271.1492 | Parent Compound |
| Metabolite 1 | 10.2 | 287.1441 | Hydroxylated derivative |
| Metabolite 2 | 8.7 | 257.1335 | O-demethylated derivative |
| Metabolite 3 | 7.1 | 195.0866 | N-dealkylation product |
This systematic approach, combining in vitro metabolic systems with advanced analytical technologies, provides a robust framework for the comprehensive identification and profiling of the metabolites of this compound in non-human studies.
Advanced Research Applications and Potential Beyond Direct Therapeutic Human Use
Application as Biochemical Probes for Target Engagement and Pathway Elucidation
While direct studies naming N-(4-methoxyphenethyl)-N'-phenylurea as a biochemical probe are not prevalent, the broader class of N,N'-diarylureas serves as a powerful tool for target engagement and the elucidation of cellular signaling pathways. Many diarylurea derivatives are known kinase inhibitors, which function by competing with ATP for binding to the enzyme's active site. This inhibitory action allows researchers to probe the function of specific kinases within complex biological systems.
For instance, novel substituted N,N'-diarylurea derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.gov By selectively inhibiting p38α, these compounds can be used in non-human, preclinical models to dissect the p38 MAPK signaling cascade, which is crucial in inflammatory responses and cell cycle regulation. The ability of such compounds to "trap" the kinase in an inactive conformation makes them excellent probes for studying enzyme kinetics and conformational changes. nih.gov
The utility of the diarylurea scaffold in probing biological pathways is further exemplified by its role in the development of inhibitors for receptor tyrosine kinases (RTKs) like VEGFR and c-MET, which are pivotal in angiogenesis and tumor progression. nih.govkuleuven.be By using these molecules, researchers can investigate the downstream effects of inhibiting these pathways, helping to map out the intricate network of signals that control cell proliferation and survival. Therefore, this compound and its analogs can be valuable biochemical probes for dissecting kinase-dependent signaling pathways in a research context.
Role as Chemical Scaffolds for Drug Discovery (Pre-clinical, Non-human)
The diarylurea motif is considered a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous preclinical drug candidates, particularly in oncology. kuleuven.bepsu.edu The urea (B33335) moiety's ability to act as a hydrogen bond donor (NH groups) and acceptor (carbonyl oxygen) allows it to bind effectively within the ATP-binding pockets of various kinases. psu.edu this compound serves as a representative of this scaffold, which is systematically modified in preclinical studies to develop potent and selective enzyme inhibitors.
A primary focus of diarylurea-based drug discovery has been the development of multi-kinase inhibitors. The approved anti-cancer drug Sorafenib, an N,N'-diarylurea, inhibits several kinases involved in tumor progression and angiogenesis, including RAF kinase, VEGFR, and PDGFR. nih.govoup.com Inspired by this success, extensive preclinical research involves synthesizing novel diarylurea derivatives by modifying the aryl rings to optimize potency and selectivity. For example, replacing one of the phenyl rings with other aromatic or heterocyclic systems, such as pyrazole, quinoline, or quinoxaline, has yielded compounds with potent anti-proliferative activity in various cancer cell lines. nih.govoup.com
In preclinical, non-human studies, these compounds are evaluated for their ability to inhibit specific kinases and suppress tumor growth in cell culture and animal models. A study on N-4-methoxybenzoyl-N'-phenylurea, a structurally related compound, demonstrated significant anticancer activity against HeLa cells, underscoring the potential of this chemical class. tandfonline.com The this compound structure, therefore, represents a valuable starting point or "scaffold" for generating libraries of new compounds for screening against a wide range of biological targets in the preclinical phase of drug discovery.
Below is a table summarizing examples of diarylurea scaffolds and their preclinical targets.
| Diarylurea Scaffold Derivative | Preclinical Target(s) | Research Focus |
| Pyrazole-containing diarylureas | Kinases | Anti-tumor activity. nih.gov |
| N-phenyl-N'-naphthylureas | p38 Kinase | Inhibition of TNF-alpha production in mouse models. oup.com |
| Quinoline-containing diarylureas | VEGFR, c-MET | Development of dual inhibitors for solid tumors. nih.gov |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea | Various (NCI-60 panel) | Broad-spectrum antiproliferative activity. nih.gov |
| Quinoxalindione-bearing diaryl ureas | Kinases (based on Sorafenib) | Development of novel anticancer agents. oup.com |
Exploration in Materials Science or Polymer Chemistry (If Applicable to Specific Urea Linkages)
Currently, there is limited to no specific research available on the application of this compound or closely related simple diarylureas as monomers or key components in materials science or polymer chemistry. While urea and its derivatives are fundamental in the synthesis of polymers like polyurea resins and urea-formaldehyde resins, these applications typically involve different types of urea-containing precursors, often with more reactive functional groups designed for polymerization reactions. The specific structure of this compound does not lend itself readily to common polymerization mechanisms without further chemical modification. Therefore, its exploration in this field remains a theoretical possibility rather than an area of active investigation.
Research on Environmental Fate and Degradation Mechanisms in Model Systems
While direct environmental studies on this compound are scarce, extensive research on structurally similar phenylurea herbicides like diuron (B1670789) and linuron (B1675549) provides a strong basis for predicting its environmental fate in model systems. This research focuses on the chemical and biological breakdown of the compound, excluding broader environmental impact assessments.
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For phenylurea compounds, the primary abiotic pathways are photolysis (degradation by light) and hydrolysis (reaction with water).
Hydrolysis: The urea linkage in phenylurea compounds is susceptible to hydrolysis, which involves the cleavage of the amide bonds. This process is influenced by pH and temperature. tandfonline.comresearchgate.net The reaction can occur under both acidic and basic conditions, though it is generally slow under neutral environmental pH. tandfonline.comrsc.org The hydrolysis of the urea bridge would lead to the formation of 4-methoxyphenethylamine (B56431) and aniline (B41778).
Microbial degradation is the most significant pathway for the breakdown of phenylurea herbicides in the environment. psu.eduoup.com Laboratory models using pure or mixed microbial cultures have elucidated the key transformation steps. Both bacteria and fungi are capable of metabolizing these compounds.
Bacterial Degradation: Numerous bacterial strains, including species of Variovorax, Arthrobacter, Sphingomonas, and Bacillus, have been shown to degrade phenylurea herbicides. nih.govkuleuven.benih.gov The primary mechanism involves enzymes, such as amidases, that hydrolyze the urea bond, yielding a substituted aniline and the corresponding amine or hydroxylamine (B1172632) derivative. nih.govresearchgate.net For this compound, this would result in 4-methoxyphenethylamine and aniline. Another common pathway, particularly for N-alkylated ureas, is N-dealkylation, where alkyl groups are sequentially removed from the nitrogen atoms. psu.edunih.gov
Fungal Degradation: Soil fungi, including species from genera such as Mortierella, Aspergillus, and Cunninghamella, also contribute to the biotransformation of phenylureas. oup.comnih.gov Fungal pathways often differ from bacterial ones and can involve hydroxylation of the aromatic ring or alkyl side chains in addition to N-dealkylation. nih.gov For instance, studies on the fungus Mortierella sp. showed that it degrades various phenylurea herbicides through N-dealkylation and hydroxylation, producing new metabolites not typically seen in bacterial pathways. nih.govresearchgate.net
The degradation of phenylurea compounds results in the formation of several intermediate metabolites. The characterization of these metabolites is crucial for understanding the complete degradation pathway. Based on studies of analogous herbicides like diuron and linuron, the following metabolites can be predicted for this compound.
The table below outlines the likely degradation pathways and resulting research metabolites.
| Degradation Pathway | Key Process | Predicted Metabolites of this compound |
| Abiotic Hydrolysis | Cleavage of the urea linkage by water. | 4-methoxyphenethylamine, Aniline, Carbon dioxide. |
| Bacterial Biotransformation | Enzymatic (amidase) cleavage of the urea linkage. | 4-methoxyphenethylamine, Aniline. nih.govnih.gov |
| Fungal Biotransformation | N-dealkylation, hydroxylation, and urea hydrolysis. | Hydroxylated versions of the parent compound, 4-methoxyphenethylamine, Aniline. nih.govresearchgate.net |
The primary and most consistently identified metabolites from the microbial degradation of phenylureas are the corresponding anilines (in this case, aniline) and the other amine fragment (4-methoxyphenethylamine). psu.edunih.govnih.gov These aniline metabolites are often more persistent and can be more toxic than the parent compound, making their formation a key aspect of degradation research. nih.gov Further microbial action is required to cleave the aromatic rings of these aniline metabolites for complete mineralization to occur. nih.gov
Future Research Directions and Challenges for N 4 Methoxyphenethyl N Phenylurea Studies
Innovations in High-Throughput Synthesis and Screening for Novel Analogues
The exploration of the chemical space around a lead compound like N-(4-methoxyphenethyl)-N'-phenylurea is crucial for identifying analogs with enhanced properties. High-throughput synthesis (HTS) and screening are pivotal in this endeavor, enabling the rapid generation and evaluation of large libraries of related compounds.
Recent advancements in automated synthesis platforms are revolutionizing the process of drug discovery. chemrxiv.org These platforms can significantly accelerate the synthesis of diverse urea (B33335) derivatives, allowing for a more comprehensive exploration of structure-activity relationships (SAR). The traditional synthesis of ureas often involves reagents like phosgene (B1210022) or isocyanates, which pose safety and environmental concerns. nih.gov Modern approaches focus on developing safer and more efficient synthetic routes. For instance, methods utilizing benzotriazole-1-carboxamide (B1609093) offer a mild and effective way to prepare mono- and N,N-disubstituted ureas. umich.eduresearchgate.net Another innovative approach involves the Hofmann rearrangement of primary amides using reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source. thieme.de
The integration of HTS with high-throughput screening allows for the rapid biological evaluation of these newly synthesized analogs. This combination is essential for quickly identifying compounds with desired activities, such as anticancer or antimicrobial properties. mdpi.comnih.govresearchgate.net
Table 1: Modern Synthetic Approaches for Urea Derivatives
| Method | Reagents | Advantages |
|---|---|---|
| Palladium-Catalyzed Carbonylation | Aryl chlorides/triflates, CO, amines | One-pot synthesis, good functional group tolerance. nih.gov |
| From Primary Amides | Phenyliodine diacetate, ammonia source | Direct, convenient, and high-yielding. thieme.de |
| Using Benzotriazole-1-carboxamide | Benzotriazole-1-carboxamide, amines | Mild conditions, simple purification, suitable for solid-phase synthesis. umich.eduresearchgate.net |
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its analogs, advanced computational methods can provide deep insights into their properties and interactions, guiding the design of new molecules with tailored characteristics.
Molecular docking simulations can predict the binding modes and affinities of urea derivatives with various biological targets, such as protein kinases or receptors. nih.gov This information is crucial for understanding the molecular basis of their biological activity and for designing more potent and selective inhibitors. For example, in silico studies have been used to predict the cytotoxic activity of urea derivatives against cancer cell lines. ubaya.ac.id
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their observed biological activities. These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. Machine learning approaches, such as perturbation theory machine learning models, have shown success in predicting the anti-lung-cancer activity of N,Nʹ-substituted phenylurea derivatives. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the conformational behavior of these molecules and their interactions with their environment, such as in the presence of biological membranes or in different solvent systems. acs.org
Identification of Novel Biological Targets and Polypharmacology Research
A significant area of future research for this compound and its analogs is the identification of novel biological targets. The urea scaffold is known to interact with a wide range of proteins, and many urea-based compounds exhibit polypharmacology, meaning they can interact with multiple targets. nih.gov
While this can sometimes lead to off-target effects, it can also be therapeutically advantageous, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. Many urea-containing compounds are known to be potent kinase inhibitors, targeting enzymes that play crucial roles in cell signaling and proliferation. frontiersin.org
Future research will likely involve large-scale screening of this compound analogs against panels of different biological targets to build a comprehensive picture of their target profiles. This can be achieved through various experimental techniques, including proteomic approaches and activity-based protein profiling. Understanding the polypharmacology of these compounds will be key to developing safer and more effective therapeutic agents.
Addressing Selectivity and Specificity Challenges in Biological Interactions
A major challenge in the development of any new biologically active compound is achieving high selectivity and specificity for its intended target. For urea derivatives, while the urea moiety is excellent for establishing hydrogen bonds, this can also lead to interactions with a broad range of biological molecules, potentially causing unwanted side effects. nih.gov
Future research will need to focus on designing analogs of this compound with improved selectivity. This can be achieved through careful structural modifications based on a detailed understanding of the target's binding site. For instance, introducing specific functional groups that can form unique interactions with the target protein can enhance selectivity.
Computational methods will play a crucial role in this process by allowing for the in silico prediction of binding affinities to both the desired target and potential off-targets. Counter-screening assays, where compounds are tested against a panel of related and unrelated targets, will also be essential to experimentally verify their selectivity. nih.gov The development of highly potent and selective Rho kinase inhibitors from a urea-based scaffold highlights the feasibility of this approach. nih.gov
Development of Next-Generation Analogues with Tailored Research Profiles
The ultimate goal of studying this compound and its analogs is to develop next-generation compounds with precisely tailored research profiles for specific applications. This could include analogs designed as highly selective probes for studying a particular biological pathway, or as potential therapeutic agents with optimized efficacy and safety profiles.
The development of these next-generation analogs will require a multidisciplinary approach, integrating innovations in synthesis, computational modeling, and biological evaluation. For example, research into formaldehyde-free urea-based resins for coating materials demonstrates the potential for developing urea derivatives for applications beyond medicine. researchgate.net
In the context of medicinal chemistry, future efforts may focus on improving the pharmacokinetic properties of these compounds, such as their solubility, metabolic stability, and oral bioavailability. nih.gov The design of cyclic urea derivatives has been shown to be a successful strategy for improving these properties. nih.gov
Table 2: Investigated Biological Activities of Urea Derivatives
| Biological Activity | Target/Cell Line | Example Compound Class | Reference |
|---|---|---|---|
| Anticancer | HeLa cells | N-4-methoxybenzoyl-N'-phenylurea | wisdomlib.org |
| Anticancer | Various cancer cell lines | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | nih.govresearchgate.net |
| Rho Kinase Inhibition | Rho Kinase (ROCK) | Urea-based ROCK inhibitors | nih.gov |
| Antimicrobial | Acinetobacter baumannii | Adamantyl urea adducts | mdpi.com |
| Cytokinin-like Activity | Plant shoot regeneration | N-phenylurea derivatives | researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-methoxyphenethyl)-N'-phenylurea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling 4-methoxyphenethylamine with phenyl isocyanate under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification often involves column chromatography with ethyl acetate/hexane gradients . For analogues, substituent effects (e.g., methoxy vs. chloro groups) on reactivity can be systematically tested using Hammett parameters to optimize yields .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : and NMR confirm the urea backbone and substituent positions. The methoxy group ( ppm) and phenyl protons ( ppm) are diagnostic.
- FT-IR : Urea carbonyl stretching (~1640–1680 cm) and N–H vibrations (~3300 cm) validate the functional group.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO: calculated 294.1368).
Cross-referencing with PubChem data (InChI, molecular formula) ensures accuracy .
Advanced Research Questions
Q. What biological activities have been reported for phenylurea derivatives, and how can researchers design assays to evaluate this compound?
- Methodological Answer :
- Antimicrobial Assays : Follow protocols from Sycheva et al. (): test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microbroth dilution. Compare with N-(4-methoxyphenyl) acetamide derivatives, noting enhanced activity from urea’s hydrogen-bonding capacity.
- Antileishmanial Screening : Adapt cell-based assays (e.g., macrophage-amastigote models) with ROS generation metrics, as seen in hybrid urea-hydroxamic acid designs .
Q. How do structural modifications (e.g., methoxy position, alkyl chain length) impact the compound’s interaction with biological targets?
- Methodological Answer :
- SAR Studies : Replace the methoxy group with electron-withdrawing groups (e.g., nitro, chloro) to assess electronic effects on target binding. Molecular docking with enzymes (e.g., calpain or cytokinin receptors) can predict affinity changes.
- Cytokinin Activity : Reference plant tissue culture studies ( ): compare shoot regeneration efficiency with CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea) to evaluate urea’s role in cytokinin mimicry. Use RNA-seq to track differential gene expression (e.g., VviRRs in grapes) .
Q. How can researchers resolve contradictions in reported bioactivity data for phenylurea derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from pesticidal ( ) vs. pharmacological studies ( ). For example, herbicidal urea derivatives (e.g., monolinuron) act via photosynthesis inhibition, while antimicrobial ones may disrupt membrane integrity.
- Hyperhydricity Studies : Replicate plant tissue experiments () with controlled cytokinin concentrations (e.g., 8.88 µM TDZ vs. adenine derivatives) to isolate urea-specific effects. Use Fisher’s LSD test for statistical rigor .
Experimental Design & Data Analysis
Q. What strategies optimize the stability of this compound in aqueous media for in vitro studies?
- Methodological Answer :
- Solubility Testing : Use co-solvents (e.g., DMSO:PBS mixtures) and measure via UV-Vis at λ (~270–290 nm for aryl ureas).
- Degradation Kinetics : Perform HPLC monitoring under varying pH (4–9) and temperatures. Ureas are prone to hydrolysis in acidic/basic conditions; stabilize with buffers (e.g., phosphate, pH 7.4) .
Q. How can computational methods guide the design of this compound derivatives with improved selectivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
